molecular formula C15H13N3O B1366908 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 58589-02-9

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B1366908
CAS No.: 58589-02-9
M. Wt: 251.28 g/mol
InChI Key: JALBXPKLIIMPHW-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism by which 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALBXPKLIIMPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482957
Record name 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58589-02-9
Record name 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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